N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a benzyloxyphenyl group attached to the nitrogen atom. The carboxamide functional group further enhances its chemical properties, making it a versatile compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-benzyloxyphenylacetic acid, which can be synthesized by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Xanthene Derivative: The benzyloxyphenyl intermediate is then coupled with a xanthene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid
Reduction: Formation of benzyloxyphenylamine or benzyloxyphenol
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play a crucial role in the inflammatory response . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- N-[4-(benzyloxy)phenyl]-4-(1H-benzimidazole-2-sulfinyl)butyramide
Uniqueness
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique xanthene core structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing .
Properties
Molecular Formula |
C27H21NO3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H21NO3/c29-27(26-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)26)28-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19/h1-17,26H,18H2,(H,28,29) |
InChI Key |
PBIKJIZLVFZGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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